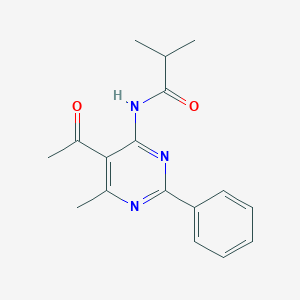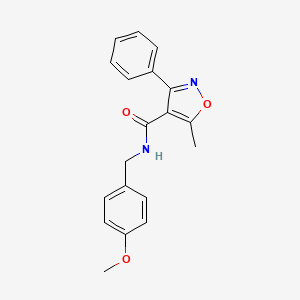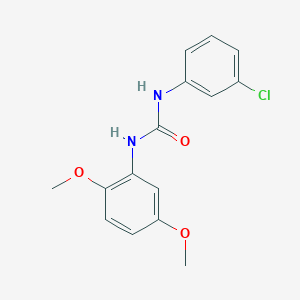
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)-2-methylpropanamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of California, Irvine. The compound has been extensively studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
AM-251 works by blocking the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana. The compound has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. By blocking the CB1 receptor, AM-251 prevents the activation of the endocannabinoid system, which is involved in various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
AM-251 has been found to have several biochemical and physiological effects. The compound has been shown to reduce pain perception, anxiety, and depression in animal models. It has also been found to reduce food intake and body weight in obese animals. Additionally, AM-251 has been shown to reduce drug-seeking behavior in animals addicted to cocaine and heroin.
Vorteile Und Einschränkungen Für Laborexperimente
AM-251 has several advantages for use in lab experiments. The compound is highly selective for the CB1 receptor, which allows for precise targeting of the endocannabinoid system. Additionally, AM-251 has a long half-life, which allows for sustained inhibition of the CB1 receptor. However, the compound has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on AM-251. One area of interest is the potential therapeutic applications of the compound in various medical conditions. For example, AM-251 has been found to be effective in treating pain and addiction in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new synthetic cannabinoid receptor antagonists with improved pharmacological properties, such as increased solubility in water and higher selectivity for the CB1 receptor.
Synthesemethoden
The synthesis of AM-251 involves the reaction of 5-acetyl-6-methyl-2-phenyl-4-pyrimidinamine with 2-bromo-2-methylpropanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure AM-251.
Wissenschaftliche Forschungsanwendungen
AM-251 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in treating pain, anxiety, depression, obesity, and addiction. The compound works by blocking the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of marijuana.
Eigenschaften
IUPAC Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10(2)17(22)20-16-14(12(4)21)11(3)18-15(19-16)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDPKCKLUYBDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)

![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)

![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)

![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)

